RBC8 - 361185-42-4

RBC8

Catalog Number: EVT-279811
CAS Number: 361185-42-4
Molecular Formula: C25H20N4O3
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RBC8 (RBC8) is a small molecule identified through protein structure analysis and virtual screening for its ability to bind to the inactive GDP-bound form of Ral GTPases. [] RalA and RalB are Ras-like GTPases involved in various cellular processes, including cell proliferation, migration, and survival. [] RBC8 has garnered significant attention in scientific research as a valuable tool to investigate the role of Ral GTPases in various biological processes, particularly in the context of cancer.

Mechanism of Action

RBC8 functions by specifically binding to the inactive GDP-bound form of Ral GTPases. [] This interaction inhibits RalA and RalB from binding to their downstream effectors, thereby disrupting Ral-mediated signaling pathways. [, ] By blocking Ral GTPase activity, RBC8 has been shown to inhibit various cellular processes, including:

  • Inhibition of Cell Proliferation: RBC8 effectively reduces the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), chronic myelogenous leukemia (CML), and oral squamous cell carcinoma. [, , ]

  • Suppression of Tumor Growth: In vivo studies demonstrate that RBC8 treatment leads to reduced tumor growth in xenograft models of HCC and CML. [, ]

  • Reduction in Cell Migration and Invasion: RBC8 effectively hinders the migratory and invasive capabilities of cancer cells, suggesting its potential in targeting metastasis. [, , ]

RBC6

  • Compound Description: RBC6 is a small molecule identified through protein structure analysis and virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. []
  • Relevance: RBC6 and RBC8 are structurally related compounds discovered through the same research effort targeting Ral GTPase inhibition. [] While their specific structural differences are not detailed in the provided abstracts, both compounds demonstrate similar inhibitory effects on Ral GTPase. They differ from RBC8 in their specific binding affinities and potential downstream effects.

RBC10

  • Compound Description: RBC10 is another small molecule identified in the same screening effort as RBC6 and RBC8, targeting the GDP-bound form of Ral GTPase. []
  • Relevance: Like RBC6, RBC10 shares a similar research origin and target with RBC8, all aiming to inhibit Ral GTPase activity. [] The abstracts provided do not delve into their specific structural differences or variations in binding characteristics compared to RBC8.

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). It functions by inhibiting several tyrosine protein kinases involved in tumor cell proliferation and angiogenesis. []
  • Relevance: Sorafenib is not structurally related to RBC8, but its mechanism of action in HCC makes it relevant to the study of RBC8. Research indicates that the combined use of Sorafenib with RBC8 leads to a synergistic effect in inhibiting HCC cell proliferation. [] This synergy suggests that targeting both the Ras/Raf pathway (through Sorafenib) and Ral GTPase (through RBC8) could be a more effective therapeutic strategy against HCC.

Potassium Graphite Intercalation Compounds (K-GICs)

  • Compound Description: K-GICs are formed through the electrochemical insertion of potassium ions into graphite, resulting in layered structures with various stoichiometries like KC8, KC24, and KC36. [] These compounds exhibit unique electronic and structural properties, making them subjects of interest in materials science.
  • Relevance: While not structurally analogous to RBC8, K-GICs are relevant to the research on RBC8 due to their shared utilization of alkali metal intercalation into carbonaceous materials. [] The study highlighting the electrochemical insertion of rubidium into graphite to form Rb-GICs, similar to K-GICs, showcases the broader context of alkali metal interactions with carbon structures, which is relevant to understanding the behavior of RBC8.

Rubidium Graphite Intercalation Compounds (Rb-GICs)

  • Compound Description: Rb-GICs, specifically RbC8, RbC24, and RbC36, are formed by electrochemically inserting rubidium ions into graphite, analogous to the formation of K-GICs. [] These compounds exhibit staged structures depending on the rubidium content and are studied for their distinct electronic properties.
  • Relevance: Rb-GICs are highly relevant to RBC8 due to the shared presence of rubidium as the alkali metal component. [] While the nature of rubidium's interaction with the organic moiety in RBC8 is not explicitly discussed in the provided abstracts, the electrochemical formation and characterization of Rb-GICs provide valuable insights into the behavior of rubidium in a carbon-rich environment. This information can contribute to a broader understanding of the properties and potential interactions of rubidium within the structure of RBC8.

Properties

CAS Number

361185-42-4

Product Name

6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29)

InChI Key

CLMQBVUFKIKYLU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RBC8; RBC-8; RBC 8.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.